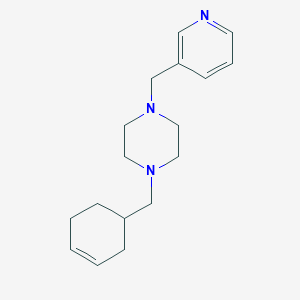![molecular formula C22H15BrClN3O2S B10885580 N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)
N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated furan ring, a chlorophenylsulfanyl group, and a pyrrolylbenzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, which is brominated to introduce the bromine atom at the 4-position. The chlorophenylsulfanyl group is then attached to the furan ring through a nucleophilic substitution reaction. The final step involves the condensation of the resulting intermediate with 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furanone derivative, while reduction could produce a dihydrofuran compound.
科学的研究の応用
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- **N’~1~-((E)-1-{4-BROMO-5-[(4-METHOXYPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE
- **N’~1~-((E)-1-{4-BROMO-5-[(4-FLUOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE
Uniqueness
N’~1~-((E)-1-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}METHYLIDENE)-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the furan and pyrrole rings provides a distinctive structure that may offer specific advantages in terms of binding affinity and selectivity for molecular targets.
特性
分子式 |
C22H15BrClN3O2S |
|---|---|
分子量 |
500.8 g/mol |
IUPAC名 |
N-[(E)-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-19-13-16(29-22(19)30-17-9-7-15(24)8-10-17)14-25-26-21(28)18-5-1-2-6-20(18)27-11-3-4-12-27/h1-14H,(H,26,28)/b25-14+ |
InChIキー |
RSMORXKVLRXKIT-AFUMVMLFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)N4C=CC=C4 |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10885512.png)
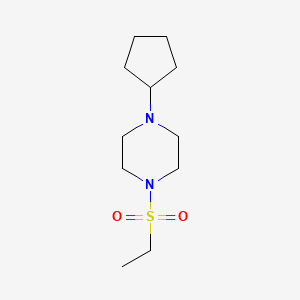
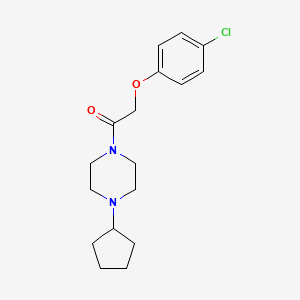

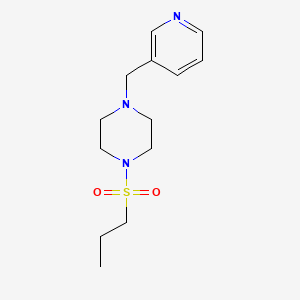
![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)
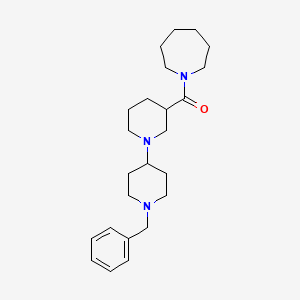
![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)
![Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)

